molecular formula C18H25NO B11545982 2,5-Dimethyl-1-(2-methylbut-3-yn-2-yl)-4-phenylpiperidin-4-ol

2,5-Dimethyl-1-(2-methylbut-3-yn-2-yl)-4-phenylpiperidin-4-ol

Cat. No.: B11545982
M. Wt: 271.4 g/mol
InChI Key: IAAKUFFGGFOSEZ-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1-(2-methylbut-3-yn-2-yl)-4-phenylpiperidin-4-ol is a complex organic compound with a unique structure that includes a piperidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-1-(2-methylbut-3-yn-2-yl)-4-phenylpiperidin-4-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amines and ketones.

    Substitution Reactions:

    Alkyne Addition: The 2-methylbut-3-yn-2-yl group can be introduced through an alkyne addition reaction, often using reagents like acetylene derivatives and catalysts such as palladium or copper.

    Hydroxylation: The hydroxyl group at the 4-position can be introduced through hydroxylation reactions, using oxidizing agents like hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-1-(2-methylbut-3-yn-2-yl)-4-phenylpiperidin-4-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can undergo reduction reactions to form alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic ring and the piperidine ring can undergo substitution reactions with electrophiles or nucleophiles, using reagents like halogens or organometallic compounds.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, copper, osmium tetroxide.

    Solvents: Acetone, dichloromethane, ethanol.

Major Products Formed

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,5-Dimethyl-1-(2-methylbut-3-yn-2-yl)-4-phenylpiperidin-4-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-1-(2-methylbut-3-yn-2-yl)-4-phenylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethyl-4-phenylpiperidine: Lacks the alkyne and hydroxyl groups, leading to different reactivity and applications.

    1-(2-Methylbut-3-yn-2-yl)-4-phenylpiperidine: Lacks the dimethyl substitution, affecting its chemical properties.

    4-Phenylpiperidin-4-ol: Lacks the alkyne and dimethyl groups, leading to different biological activity.

Uniqueness

2,5-Dimethyl-1-(2-methylbut-3-yn-2-yl)-4-phenylpiperidin-4-ol is unique due to its combination of functional groups, which confer specific reactivity and potential applications. The presence of the alkyne, hydroxyl, and aromatic groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C18H25NO

Molecular Weight

271.4 g/mol

IUPAC Name

2,5-dimethyl-1-(2-methylbut-3-yn-2-yl)-4-phenylpiperidin-4-ol

InChI

InChI=1S/C18H25NO/c1-6-17(4,5)19-13-14(2)18(20,12-15(19)3)16-10-8-7-9-11-16/h1,7-11,14-15,20H,12-13H2,2-5H3

InChI Key

IAAKUFFGGFOSEZ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(CN1C(C)(C)C#C)C)(C2=CC=CC=C2)O

Origin of Product

United States

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